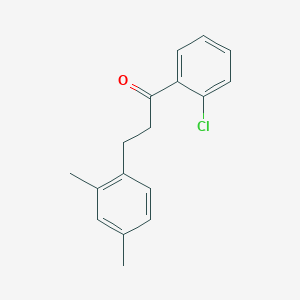

2'-Chloro-3-(2,4-dimethylphenyl)propiophenone

説明

特性

IUPAC Name |

1-(2-chlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO/c1-12-7-8-14(13(2)11-12)9-10-17(19)15-5-3-4-6-16(15)18/h3-8,11H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAOZSUIJOFPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=CC=CC=C2Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644693 | |

| Record name | 1-(2-Chlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-26-8 | |

| Record name | 1-Propanone, 1-(2-chlorophenyl)-3-(2,4-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898794-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Friedel-Crafts Acylation

The most common method for synthesizing 2'-Chloro-3-(2,4-dimethylphenyl)propiophenone involves Friedel-Crafts acylation. This reaction typically includes the following steps:

Reagents : The primary reagents used are 2,4-dimethylphenol and 2-chlorobenzoyl chloride.

Catalyst : A Lewis acid catalyst such as aluminum chloride is essential for facilitating the reaction.

Conditions : The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general procedure involves mixing the reagents in a solvent like dichloromethane at low temperatures (0-5 °C) and gradually allowing the mixture to warm up to room temperature while stirring.

Mechanism : The Lewis acid activates the acyl chloride, generating an acylium ion that reacts with the aromatic ring of 2,4-dimethylphenol, leading to the formation of the desired product.

Chlorination Method

Another method for synthesizing this compound involves a chlorination step:

Reagents : Propiophenone serves as the starting material, which is subjected to chlorination using chlorine gas or a chlorinating agent.

Catalyst : Aluminum chloride can be used as a catalyst to enhance the reaction efficiency.

Conditions : The chlorination is performed in a solvent like dichloroethane at controlled temperatures (15-70 °C). The process typically includes low-temperature hydrolysis followed by washing and distillation steps to purify the product.

Reaction Conditions and Yields

The following table summarizes key parameters and yields associated with each preparation method:

| Method | Reagents | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 2,4-Dimethylphenol + 2-Chlorobenzoyl Chloride | Aluminum Chloride | 0 - Room Temp | 85 - 90 |

| Chlorination | Propiophenone + Chlorine | Aluminum Chloride | 15 - 70 | 88 - 90 |

Analysis of Methods

Friedel-Crafts Acylation Analysis

The Friedel-Crafts acylation method is advantageous due to its high selectivity and relatively straightforward procedure. It allows for the introduction of functional groups onto aromatic rings efficiently. However, it requires careful control of reaction conditions to avoid side reactions or degradation of sensitive substrates.

Chlorination Method Analysis

The chlorination method provides an alternative pathway that may be more suitable for specific applications where direct chlorination of propiophenone is desired. This method can achieve high yields but may require additional purification steps due to potential by-products formed during chlorination.

化学反応の分析

Types of Reactions

2’-Chloro-3-(2,4-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

科学的研究の応用

2’-Chloro-3-(2,4-dimethylphenyl)propiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

作用機序

The mechanism of action of 2’-Chloro-3-(2,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2'-Chloro-3-(2,4-dimethylphenyl)propiophenone and related compounds:

*Molecular weight inferred from analog in ; †CAS number may refer to the 3,4-dimethylphenyl variant in some sources.

Structural and Functional Insights

- Dichloro derivatives (e.g., 2',6'-dichloro) exhibit stronger electronic effects, which may enhance binding affinity in pharmaceutical targets or alter selectivity in chemosensors .

- Substituent Position : The 2,4-dimethylphenyl group in the target compound provides steric bulk compared to 3,4-dimethylphenyl analogs, which could influence regioselectivity in further reactions .

- Functional Group Diversity: Replacement of methyl groups with fluorine or cyano substituents (e.g., 4-fluorophenyl or 4-cyanophenyl) modulates electronic properties.

生物活性

2'-Chloro-3-(2,4-dimethylphenyl)propiophenone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro substituent and a dimethylphenyl moiety, which are believed to enhance its biological reactivity. The presence of these groups may influence its interaction with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chlorine atoms and the dimethylphenyl group contribute to its binding affinity, allowing it to modulate the activity of various enzymes and receptors. This interaction can lead to inhibition or alteration of cellular pathways involved in proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. It has been reported to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors. For instance, treatment with this compound led to increased expression of p53 and decreased levels of anti-apoptotic proteins such as Bcl-2 in cancer cells .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy against Staphylococcus aureus, this compound demonstrated an IC50 value of approximately 15 µM. This indicates that the compound is effective at low concentrations, making it a promising candidate for further development as an antimicrobial agent.

Study 2: Anticancer Mechanism

A recent investigation into the anticancer effects on human breast cancer cell lines (e.g., MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates correlated with upregulation of caspase-3 activity .

Summary Table of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15 | Growth inhibition |

| Anticancer | MCF-7 (breast cancer) | Varies | Induction of apoptosis |

Q & A

Q. What are the common synthetic routes for 2'-Chloro-3-(2,4-dimethylphenyl)propiophenone, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where a propiophenone backbone is functionalized with chloro and dimethylphenyl groups. Key steps include:

- Step 1 : Acylation of 2,4-dimethylbenzene with chloroacetyl chloride under Lewis acid catalysis (e.g., AlCl₃).

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.

- Characterization : Intermediates are validated using -NMR (e.g., aromatic proton splitting patterns at δ 7.2–7.8 ppm) and IR (C=O stretch ~1680 cm⁻¹). Chlorine substitution is confirmed by mass spectrometry (e.g., [M+Cl]⁺ adducts) .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- - and -NMR : Aromatic protons (6–8 ppm) and carbonyl carbons (~200 ppm) are diagnostic. Coupling constants (e.g., ) resolve substituent positions.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₇H₁₇ClO) with <5 ppm error.

- X-ray Crystallography : Used for absolute configuration determination, leveraging SHELX software for refinement .

Q. How should researchers handle and dispose of this compound safely?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation. Avoid contact with oxidizing agents due to potential exothermic reactions.

- Waste Disposal : Collect halogenated waste separately and transfer to licensed facilities for incineration. Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX resolve structural ambiguities in halogenated propiophenones?

- Methodological Answer :

- Data Collection : High-resolution (<1.0 Å) data from synchrotron sources improve electron density maps for chlorine atoms.

- Refinement in SHELXL : Use anisotropic displacement parameters for heavy atoms (Cl) and restrain aromatic ring geometry.

- Validation : Check R-factor convergence (<5%) and analyze residual density plots to confirm absence of disorder .

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be reconciled?

- Methodological Answer :

- Cross-Validation : Compare experimental -NMR shifts with DFT-calculated chemical shifts (e.g., B3LYP/6-31G* level).

- Solvent Effects : Account for solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) using COSMO-RS models.

- Dynamic Effects : Use VT-NMR to detect conformational exchange broadening in flexible substituents .

Q. What strategies optimize reaction yields in multi-step syntheses involving halogenated intermediates?

- Methodological Answer :

- DoE (Design of Experiments) : Screen catalysts (e.g., FeCl₃ vs. AlCl₃) and temperatures to maximize acylation efficiency.

- In Situ Monitoring : Use ReactIR to track intermediate formation and adjust reaction times dynamically.

- Workflow Automation : Employ flow chemistry for hazardous steps (e.g., chlorination) to improve reproducibility .

Q. What mechanistic insights explain substituent effects on reactivity in halogenated propiophenones?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy under varying [Cl⁻] to assess nucleophilic substitution pathways.

- Isotopic Labeling : Use -labeled carbonyl groups to trace acyl transfer mechanisms.

- Computational Modeling : Perform MD simulations (e.g., AMBER) to study steric effects of dimethylphenyl groups on transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。